(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Brand Name: Vulcanchem
CAS No.: 111060-52-7
VCID: VC20763754
InChI: InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m0/s1
SMILES: C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C23H25NO
Molecular Weight: 331.4 g/mol

(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol

CAS No.: 111060-52-7

Cat. No.: VC20763754

Molecular Formula: C23H25NO

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol - 111060-52-7

Specification

CAS No. 111060-52-7
Molecular Formula C23H25NO
Molecular Weight 331.4 g/mol
IUPAC Name (2S)-2-(dibenzylamino)-3-phenylpropan-1-ol
Standard InChI InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m0/s1
Standard InChI Key ZXNVOFMPUPOZDF-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
SMILES C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CC(CO)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol belongs to the family of chiral amino alcohols and is derived from the amino acid phenylalanine. The compound has several synonyms in scientific literature, including N,N-Dibenzyl-L-phenylalaninol and (S)-2-(dibenzylamino)-3-phenylpropan-1-ol . The Chemical Abstracts Service (CAS) has assigned it the registry number 111060-52-7, which serves as its unique identifier in chemical databases .

The compound's structure features a chiral center with an S-configuration, contributing to its potential applications in stereoselective chemical processes. The structural arrangement consists of a phenylalaninol backbone with two benzyl groups attached to the amino nitrogen, creating a tertiary amine functionality.

Research Limitations and Future Directions

Current Knowledge Gaps

Based on the available search results, several significant knowledge gaps exist regarding (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol:

  • Comprehensive physical property data (solubility parameters, melting point, spectroscopic characteristics)

  • Detailed synthetic methodologies and optimization protocols

  • Specific catalytic efficiencies and substrate scope in various reactions

  • Potential biological activities and structure-activity relationships

  • Stability and compatibility with various reaction conditions and solvents

Research AreaPotential Investigation Focus
Synthetic MethodologyDevelopment of efficient and scalable routes from readily available precursors
Catalytic ApplicationsExploration of metal-coordination capabilities and efficiencies in asymmetric transformations
Structure ModificationsSystematic derivatization to assess structure-activity relationships
Biological ScreeningAssessment of potential pharmacological properties, particularly in comparison with other dibenzylated amino acid derivatives
Physical CharacterizationComprehensive determination of physicochemical properties to facilitate application development

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